
2,5-Thiophenedione, 3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Thiophenedione, 3,4-dimethyl- is a heterocyclic organic compound with the molecular formula C6H8O2S and a molecular weight of 144.192 g/mol . This compound is a derivative of thiophene, a five-membered ring containing one sulfur atom. The presence of two carbonyl groups at positions 2 and 5, along with methyl groups at positions 3 and 4, makes this compound unique and of interest in various fields of research .
Méthodes De Préparation
The synthesis of 2,5-Thiophenedione, 3,4-dimethyl- can be achieved through several methods. One common approach involves the oxidation of 3,4-dimethylthiophene using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the cyclization of appropriate precursors under acidic or basic conditions . Industrial production methods often involve the use of catalytic processes to enhance yield and purity .
Analyse Des Réactions Chimiques
2,5-Thiophenedione, 3,4-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) . Major products formed from these reactions include sulfoxides, sulfones, diols, and substituted thiophenes .
Applications De Recherche Scientifique
2,5-Thiophenedione, 3,4-dimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Thiophenedione, 3,4-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . It can also undergo redox reactions, influencing cellular oxidative stress pathways . The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
2,5-Thiophenedione, 3,4-dimethyl- can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Lacks the carbonyl groups, making it less reactive in certain chemical reactions.
3,4-Dimethylthiophene: Similar structure but without the carbonyl groups, leading to different reactivity and applications.
2,5-Dimethyl-3-furoic acid: Contains a furan ring instead of a thiophene ring, resulting in different chemical properties and uses.
The uniqueness of 2,5-Thiophenedione, 3,4-dimethyl- lies in its combination of carbonyl and methyl groups, which confer distinct reactivity and versatility in various applications .
Propriétés
Numéro CAS |
10547-83-8 |
|---|---|
Formule moléculaire |
C6H6O2S |
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
3,4-dimethylthiophene-2,5-dione |
InChI |
InChI=1S/C6H6O2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 |
Clé InChI |
QINKKBMLWVZGGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)SC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


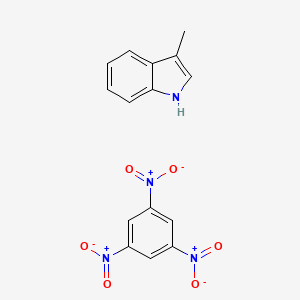
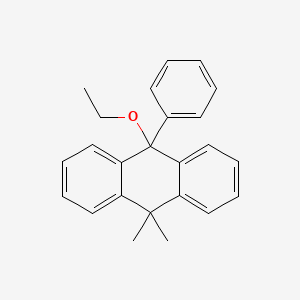
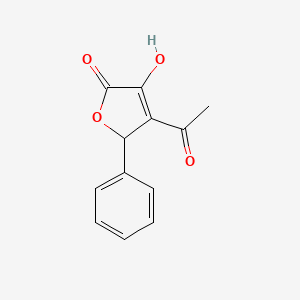

![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
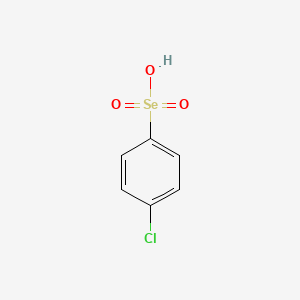
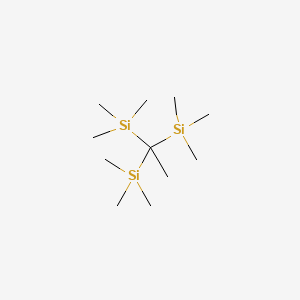

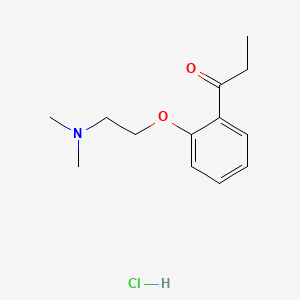
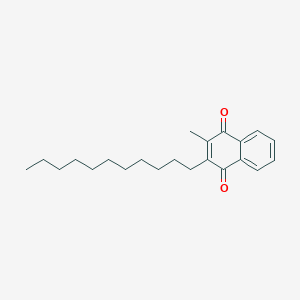

![Phenol, 3-[(phenylimino)methyl]-](/img/structure/B14714276.png)
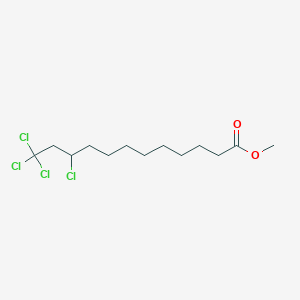
![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
